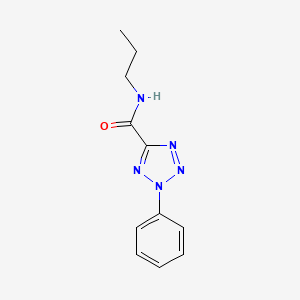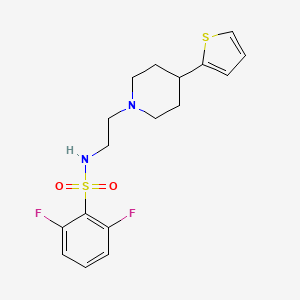
2,6-difluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly represented as -SO2NH2. Sulfonamides are known for their use in medicine, particularly as antibiotics . The compound also contains a thiophene ring, a five-membered aromatic ring with one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the sulfonamide group (-SO2NH2), two fluorine atoms attached to the benzene ring (difluoro), and a thiophene ring attached to a piperidine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, sulfonamides can undergo reactions typical for amides, such as hydrolysis, and thiophenes can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the sulfonamide group, the difluoro group, and the thiophene ring .科学的研究の応用
Occurrence and Environmental Impact
Condensed thiophenes, including derivatives like those found in petroleum and fossil fuels, are significant due to their organosulfur content. Research has shown that compounds like dibenzothiophene and its derivatives are model compounds in biodegradation studies, highlighting the need to understand their environmental fate and toxicity. These compounds’ stability and persistence in contaminated environments underscore the relevance of investigating related sulfur-containing compounds for environmental monitoring and remediation efforts (K. Kropp & P. Fedorak, 1998).
Biodegradation of Thiophene Derivatives
The biodegradation of thiophene compounds is crucial for mitigating their environmental impact. Studies on various thiophenes, including benzothiophenes and dibenzothiophenes, have focused on identifying metabolites in laboratory cultures, indicating the potential for microbial degradation of these complex organosulfur compounds. This research area is vital for developing strategies to manage the environmental persistence of thiophene-based molecules and their fluorinated analogs (K. Kropp & P. Fedorak, 1998).
Synthesis and Chemical Properties
The synthesis of thiophene derivatives showcases their vast applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory activities. Thiophene derivatives are integral in drug discovery and organic synthesis, serving as intermediates for further chemical transformations. The exploration of novel synthetic methods for thiophene compounds remains an active research area, highlighting their significance beyond environmental concerns to pharmaceutical and materials science applications (D. Xuan, 2020).
Environmental Persistence and Toxicity of Fluorinated Compounds
The review of the environmental behavior of per- and polyfluoroalkyl substances (PFASs) underscores the challenges posed by fluorinated compounds, including those related to 2,6-difluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide. The persistence, bioaccumulation, and potential toxicity of PFASs necessitate further research into fluorinated analogs. Identifying less harmful alternatives and understanding their environmental fate are crucial for addressing the global concern over fluorinated pollutants (Yu Wang et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,6-difluoro-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N2O2S2/c18-14-3-1-4-15(19)17(14)25(22,23)20-8-11-21-9-6-13(7-10-21)16-5-2-12-24-16/h1-5,12-13,20H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSODRIJNBMPTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCNS(=O)(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B2839786.png)
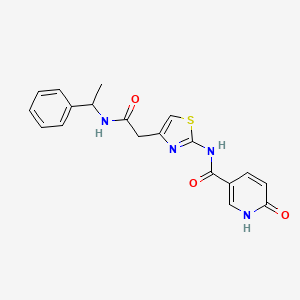
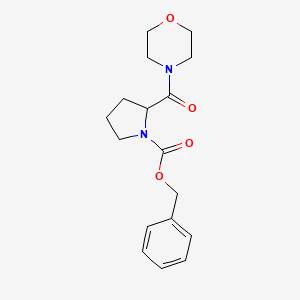
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2839792.png)
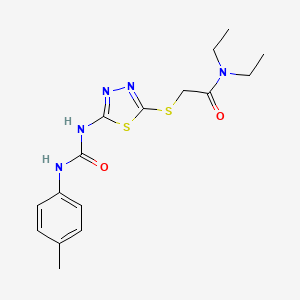
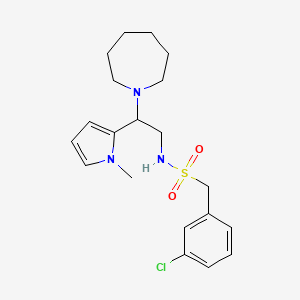
![2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2839800.png)
![2-phenyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2839801.png)


![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,4-dichlorobenzenecarboxamide](/img/structure/B2839806.png)

